5-Phenyl-2,4-pyrrolidinedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-6-9(12(16)17)13-10(8)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCLPZVMFSSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1C(=O)O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390921 | |
| Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117835-08-2 | |
| Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Phenyl 2,4 Pyrrolidinedicarboxylic Acid and Its Derivatives
Stereoselective Synthesis of Pyrrolidine (B122466) Ring Systems
The construction of the pyrrolidine ring with control over multiple stereocenters is the cornerstone of any synthetic approach to 5-Phenyl-2,4-pyrrolidinedicarboxylic acid. Various powerful reactions have been developed for this purpose, ranging from classical cyclization reactions to modern asymmetric catalytic methods.
Cyclization Reactions in Pyrrolidinedicarboxylic Acid Formation
Intramolecular cyclization reactions are a foundational strategy for the synthesis of the pyrrolidine ring. These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring from a suitably functionalized acyclic precursor. For the synthesis of pyrrolidine-2,4-dicarboxylic acid derivatives, this typically involves the cyclization of glutamate (B1630785) analogues or related structures.
One common approach is the intramolecular Michael addition. In this strategy, a nitrogen nucleophile is added to an α,β-unsaturated ester or other Michael acceptor within the same molecule. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the acyclic precursor or by the use of chiral auxiliaries or catalysts. For instance, the cyclization of precursors derived from amino acids can provide a high degree of stereocontrol.
Another important cyclization method is reductive amination of γ-keto esters or related dicarbonyl compounds. This approach involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the pyrrolidine. The stereoselectivity of the reduction step can be influenced by the choice of reducing agent and the steric environment of the substrate.
| Precursor Type | Cyclization Strategy | Key Features |
| δ-amino-α,β-unsaturated ester | Intramolecular Michael Addition | High potential for diastereoselectivity based on precursor stereochemistry. |
| γ-amino-α-ketoester | Intramolecular Reductive Amination | Forms the pyrrolidine ring and sets two stereocenters in one step. |
| Glutamic acid derivatives | Various cyclization protocols | Readily available chiral starting materials. |
Asymmetric Cycloaddition Strategies for Pyrrolidines
Among the most powerful and versatile methods for the enantioselective synthesis of highly substituted pyrrolidines are [3+2] cycloaddition reactions involving azomethine ylides. researchgate.netrsc.org These reactions allow for the rapid construction of the pyrrolidine core with the simultaneous formation of multiple stereocenters. The azomethine ylide, a 1,3-dipole, reacts with a dipolarophile (an alkene) to form the five-membered ring in a concerted or stepwise fashion.
The stereochemical course of the cycloaddition can be controlled by using chiral catalysts, most commonly metal complexes with chiral ligands. nih.gov For the synthesis of this compound derivatives, a plausible strategy would involve the reaction of an azomethine ylide derived from an amino acid ester (to install the C2-carboxylate) with a phenyl-substituted alkene that also contains a carboxylate group or a precursor at the appropriate position to form the C4-carboxylate.
The choice of metal catalyst and ligand is crucial for achieving high enantioselectivity. Copper(I) and silver(I) complexes with chiral phosphine (B1218219) or N-heterocyclic carbene ligands have been shown to be particularly effective in catalyzing asymmetric 1,3-dipolar cycloadditions of azomethine ylides. nih.gov
Table 2.1.2: Catalytic Systems for Asymmetric [3+2] Cycloaddition of Azomethine Ylides
| Catalyst System | Ligand Type | Typical Substrates | Outcome |
|---|---|---|---|
| Cu(I) / Chiral Phosphine | Bidentate Phosphines | Iminoesters and electron-deficient alkenes | High yields and enantioselectivities. nih.gov |
| Ag(I) / Chiral Phosphine | Bidentate Phosphines | Glycine (B1666218) iminoesters and various alkenes | Excellent diastereo- and enantioselectivity. |
Enantioselective Hydrogenation Approaches for Pyrrolidine Carboxylic Acids
Catalytic asymmetric hydrogenation of pyrrole (B145914) or pyrroline (B1223166) precursors represents a direct and atom-economical method for the synthesis of chiral pyrrolidines. dicp.ac.cnelsevierpure.com This strategy involves the reduction of a C=C double bond within the heterocyclic ring using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, is responsible for delivering the hydrogen atoms to one face of the double bond, thereby establishing the stereocenters.
For the synthesis of this compound, this approach would likely start with a 5-phenyl-pyrroline-2,4-dicarboxylic acid derivative. The enantioselective hydrogenation of this precursor would then establish the stereochemistry at the C2 and C5 positions. The success of this approach is highly dependent on the development of a suitable catalyst that can achieve high enantioselectivity for the specific substrate. While the direct asymmetric hydrogenation of polysubstituted pyrroles is challenging, significant progress has been made in the hydrogenation of related heterocyclic systems. researchgate.net
Table 2.1.3: Chiral Catalysts for Asymmetric Hydrogenation of Heterocycles
| Catalyst | Ligand Family | Substrate Class | Typical Enantioselectivity |
|---|---|---|---|
| [Rh(COD)2]BF4 | Chiral Diphosphine | N-Aryl enamides | Up to >99% ee |
| Ru(OAc)2(BINAP) | Biaryl Diphosphine | Unsaturated carboxylic acids | High enantioselectivity |
Stereocontrolled Transformations of Pyrrolidine Precursors
An alternative to constructing the pyrrolidine ring from acyclic precursors is to start with a pre-existing, often commercially available, chiral pyrrolidine derivative and perform stereocontrolled functionalization. Proline and hydroxyproline (B1673980) are common starting materials for such strategies.
For the synthesis of this compound, a potential route could involve the stereoselective introduction of a phenyl group at the C5 position and a carboxylic acid group at the C4 position of a suitable proline derivative. This can be achieved through a variety of methods, including enolate alkylation, conjugate addition, and C-H functionalization.
Recent advances in C-H activation have provided powerful tools for the direct functionalization of otherwise unreactive C-H bonds. nih.gov A dirhodium-catalyzed C-H functionalization of an N-Boc-2,5-dihydro-1H-pyrrole with an aryldiazoacetate could be envisioned as a key step to introduce the C5-phenyl group with high stereocontrol. nih.gov Subsequent elaboration of the double bond could then be used to install the C4-carboxylic acid group.
Functionalization of the Pyrrolidine Core
Once the pyrrolidine ring system is in place, the introduction of the required substituents at the desired positions is the next critical phase. For the target molecule, this involves the introduction of the phenyl group at the C5 position.
Introduction of Phenyl Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds and are well-suited for the introduction of a phenyl group onto the pyrrolidine ring. researchgate.net Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be adapted for this purpose.
The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly versatile method. mdpi.comharvard.eduresearchgate.net In the context of synthesizing this compound, a strategy could involve the coupling of a pyrrolidine derivative bearing a halide or triflate at the C5 position with phenylboronic acid. The challenge in this approach lies in the synthesis of the C5-functionalized pyrrolidine precursor with the correct stereochemistry.
The Heck reaction, which couples an alkene with an aryl halide, could also be employed. organic-chemistry.orgnih.govnih.gov For example, an intramolecular Heck reaction of a precursor containing both an alkene and an aryl halide could be used to form the pyrrolidine ring and introduce the phenyl group simultaneously.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is typically used for the synthesis of N-aryl amines. wikipedia.orglibretexts.org While not directly applicable for the formation of the C5-phenyl bond in the target molecule, related palladium-catalyzed amination reactions can be used to construct the pyrrolidine ring itself from acyclic precursors.
Table 2.2.1: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent and organic halide/triflate | Pd(0) catalyst with phosphine ligands | Mild reaction conditions and high functional group tolerance. mdpi.comharvard.edu |
| Heck Reaction | Alkene and aryl/vinyl halide | Pd(0) or Pd(II) catalyst with phosphine ligands | Forms a new C-C bond at the alkene position. organic-chemistry.orgnih.gov |
| Stille Coupling | Organotin reagent and organic halide/triflate | Pd(0) catalyst | Tolerant of a wide range of functional groups. |
| Negishi Coupling | Organozinc reagent and organic halide | Pd(0) or Ni(0) catalyst | High reactivity of the organozinc reagent. |
Esterification and Selective Protection of Carboxylic Acid Moieties
The presence of two carboxylic acid groups in this compound necessitates careful strategies for selective esterification and protection to enable regioselective transformations at other positions of the molecule. Esterification not only serves as a method for protecting the carboxylic acid functionality but also plays a crucial role in modifying the compound's physicochemical properties.
Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), can be employed for the non-selective esterification of both carboxylic acid groups. nih.gov However, for selective manipulation, one carboxylic acid must be differentiated from the other. This can be achieved if the starting materials possess orthogonal protecting groups that allow for the selective deprotection and subsequent esterification of one carboxyl group while the other remains protected. nih.govresearchgate.net
For instance, if the synthesis starts with a precursor having two different ester groups (e.g., a benzyl (B1604629) ester and a tert-butyl ester), selective deprotection can be achieved. The benzyl group can be removed via hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions. nih.gov This orthogonality allows for the sequential modification of the two carboxylic acid moieties.
Another approach involves the use of sterically hindered alcohols or activating agents to achieve regioselective esterification based on the different steric environments of the C2 and C4 carboxylic acids. The choice of ester is critical as it also functions as a protecting group that must be stable to subsequent reaction conditions and readily cleavable when desired. researchgate.net
Table 1: Common Protecting Groups for Carboxylic Acids and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| Methyl ester | Me | Saponification (e.g., NaOH, LiOH) |
| Ethyl ester | Et | Saponification (e.g., NaOH, LiOH) |
| tert-Butyl ester | tBu | Acidolysis (e.g., TFA, HCl) iris-biotech.de |
| Benzyl ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C), Strong acids |
| Silyl esters | e.g., TBDMS | Fluoride ions (e.g., TBAF), Mild acid/base |
Advanced Protecting Group Strategies for Pyrrolidine Derivatives
The synthesis of complex pyrrolidine derivatives like this compound relies heavily on the strategic use of protecting groups for both the amine and the carboxylic acid functionalities. peptide.com The concept of orthogonal protection is paramount, enabling the selective removal of one protecting group in the presence of others, thus allowing for sequential chemical modifications at different sites of the molecule. nih.govresearchgate.net
For the pyrrolidine nitrogen, the most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Cbz group is typically removed by catalytic hydrogenolysis. peptide.com This orthogonality with various carboxyl-protecting groups is fundamental in multi-step syntheses. For example, a Boc-protected pyrrolidine nitrogen is compatible with benzyl ester protection of the carboxylic acids, as the benzyl esters are stable to the acidic conditions used for Boc removal.
In the context of solid-phase synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used N-protecting group, which is labile to basic conditions (e.g., piperidine). iris-biotech.de This allows for an orthogonal protection scheme with acid-labile (tBu) and hydrogenolysis-labile (Bn) side-chain and carboxyl-protecting groups.
Table 2: Common Amine Protecting Groups and Their Orthogonality
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Cbz, Fmoc, Benzyl esters |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, tert-Butyl esters |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, Cbz, tert-Butyl esters, Benzyl esters iris-biotech.de |
Convergent and Divergent Synthetic Routes
The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.
In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to generate a library of related compounds. nih.gov For instance, a suitably protected 2-phenylpyrrolidine (B85683) derivative could serve as a common precursor. From this intermediate, various functional groups could be introduced at the C4 position, and the existing functional groups could be manipulated to afford a range of this compound derivatives. This strategy is particularly powerful for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery. A divergent approach could also be employed starting from a common precursor like (2S)-5-oxopyrrolidine-2-carboxylic acid to generate various derivatives. nih.gov
Catalyst-Controlled Synthesis of Pyrrolidinedicarboxylic Acids
Modern synthetic chemistry increasingly relies on catalyst-controlled reactions to achieve high levels of stereoselectivity and efficiency. For the synthesis of this compound, which contains multiple stereocenters, catalyst-controlled asymmetric synthesis is highly desirable.
One powerful strategy is the use of transition metal-catalyzed cycloaddition reactions. For example, a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile can construct the pyrrolidine ring in a single step with high stereocontrol. The stereochemical outcome of this reaction can often be dictated by the choice of a chiral catalyst or ligand.
Another approach involves the catalytic asymmetric hydrogenation or reduction of a pyrroline precursor. The presence of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can ensure the formation of one enantiomer of the desired pyrrolidine derivative in high excess.
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral amines, such as proline and its derivatives, can catalyze Mannich-type reactions or Michael additions to construct the pyrrolidine skeleton with high enantioselectivity. These catalyst-controlled methods offer a direct and efficient route to enantiomerically pure this compound and its derivatives, which is crucial for their evaluation as potential therapeutic agents.
Derivatives and Analogues of 5 Phenyl 2,4 Pyrrolidinedicarboxylic Acid
Design Principles for Structural Diversification
The structural diversification of the 5-Phenyl-2,4-pyrrolidinedicarboxylic acid scaffold is guided by several key principles rooted in medicinal chemistry. The pyrrolidine (B122466) ring is a saturated scaffold, which provides a three-dimensional (3D) geometry that is advantageous for exploring pharmacophore space. researchgate.netnih.gov This non-planarity, a phenomenon known as "pseudorotation," is a significant feature that distinguishes it from flat aromatic rings. nih.gov
Key design principles include:
Stereochemical Complexity : The this compound scaffold contains three stereogenic carbon atoms (C2, C4, and C5), which can lead to a total of eight possible stereoisomers. The spatial orientation of the substituents—the phenyl group and the two carboxylic acid groups—can dramatically influence the molecule's interaction with biological targets like enantioselective proteins. nih.gov Harnessing this stereochemical diversity is a fundamental strategy for developing derivatives with distinct biological profiles. nih.gov
Functional Group Handle Manipulation : The two carboxylic acid groups and the secondary amine serve as versatile handles for chemical modification. These groups can be converted into a wide array of other functionalities, such as esters, amides, and N-substituted derivatives, to alter properties like solubility, polarity, and hydrogen bonding capacity. mdpi.com
Scaffold Rigidity and Flexibility : The inherent flexibility of the five-membered pyrrolidine ring can be controlled by the introduction of specific substituents. nih.gov Conversely, strategies like forming spiro- or fused-ring systems can introduce conformational rigidity, which can be beneficial for locking the molecule into a bioactive conformation. nih.gov
Phenyl Ring Substitution : The phenyl group at the C5 position is another key site for modification. Introducing various substituents onto this aromatic ring can modulate electronic properties, lipophilicity, and steric profile, which are critical for structure-activity relationship (SAR) studies.
Synthesis of N-Substituted Pyrrolidinedicarboxylic Acid Esters and Amides
Modification of the pyrrolidine nitrogen and the carboxylic acid groups is a primary strategy for creating analogues of this compound. The synthesis of N-substituted esters and amides introduces new functional groups that can significantly alter the compound's properties.
The general approach begins with the protection of the carboxylic acid groups, often by converting them to esters (e.g., methyl or ethyl esters). This prevents their interference in subsequent reactions. The secondary amine of the pyrrolidine ring can then be subjected to various N-alkylation or N-acylation reactions.
For the synthesis of N-substituted amides, a common method involves the reaction of the parent dicarboxylic acid with an activating agent followed by the addition of a desired amine. For instance, pyrrolidine-2-carbonyl chloride has been reacted with substituted anilines in acetone (B3395972) to produce N-(substituted phenyl) pyrrolidine-2-carboxamides. rroij.comresearchgate.net A similar two-step process can be envisioned for the dicarboxylic acid analogue, where both carboxyl groups are first converted to acyl chlorides using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and then reacted with a primary or secondary amine to form the corresponding diamide. rroij.com
| Reaction Step | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Dicarboxylate Ester | General Method |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or PCl₅ 2. Amine (R-NH₂) | Dicarboxamide | rroij.com |
| N-Alkylation | Alkyl halide, Base | N-Alkyl Pyrrolidine | General Method |
| N-Acylation | Acyl chloride, Base | N-Acyl Pyrrolidine | General Method |
Synthesis of Phenyl-Substituted Pyrrolidinedicarboxylic Acids with Varied Substituents
Introducing substituents onto the phenyl ring of this compound is a crucial strategy for fine-tuning its properties. The synthesis of these analogues typically involves starting with a substituted benzaldehyde (B42025) or a related precursor in the initial ring-forming reaction.
One of the most powerful methods for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves an azomethine ylide reacting with a dipolarophile. For the synthesis of 5-phenyl-pyrrolidine derivatives, the azomethine ylide can be generated from the condensation of an amino acid ester (like glycine (B1666218) methyl ester) with a substituted benzaldehyde. The choice of the substituted benzaldehyde directly determines the substitution pattern on the phenyl ring of the final product.
For example, the synthesis of cis-5-phenyl prolinates with electrophilic groups at the C4 position has been achieved through the 1,3-dipolar cycloaddition of arylimino esters with dipolarophiles like divinyl sulfone. nih.gov By using benzaldehydes with different substituents (e.g., methoxy, chloro, nitro groups) in the initial step, a library of pyrrolidines with varied phenyl substituents can be generated.
| Starting Material (Aromatic Aldehyde) | Resulting Phenyl Substituent | Synthetic Method | Reference |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 1,3-Dipolar Cycloaddition | nih.gov |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 1,3-Dipolar Cycloaddition | nih.gov |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl | 1,3-Dipolar Cycloaddition | nih.gov |
| Benzaldehyde | Phenyl | 1,3-Dipolar Cycloaddition | nih.gov |
Exploration of Stereoisomeric Forms and their Chemical Implications
Stereoisomerism plays a critical role in the chemical and biological properties of pyrrolidine derivatives. nih.gov The this compound molecule has three chiral centers at positions C2, C4, and C5. This gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers).
The chemical implications of stereoisomerism are also significant. The stereochemistry can influence the conformational preferences of the pyrrolidine ring. beilstein-journals.org For example, the presence of substituents can induce specific puckering of the ring (envelope or twisted conformations), which in turn affects the molecule's reactivity and physical properties. nih.govbeilstein-journals.org The separation and characterization of these individual stereoisomers are essential for understanding their unique properties and are typically achieved through chiral chromatography or stereoselective synthesis. nih.gov
Computational and Theoretical Investigations of 5 Phenyl 2,4 Pyrrolidinedicarboxylic Acid
Predictive Modeling for Synthetic Pathway Design
To provide an article that is both accurate and non-speculative, further original research performing these specific computational analyses on 5-Phenyl-2,4-pyrrolidinedicarboxylic acid would be required.
Analytical Characterization Methodologies for 5 Phenyl 2,4 Pyrrolidinedicarboxylic Acid
Spectroscopic Analysis
Spectroscopic techniques provide foundational information regarding the molecular formula, functional groups, and electronic environment of 5-Phenyl-2,4-pyrrolidinedicarboxylic acid.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the this compound molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. For this compound, protons on the pyrrolidine (B122466) ring, the phenyl group, the carboxylic acid groups, and the amine group would appear in distinct regions of the spectrum. The expected chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid groups and the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet (m) | N/A |
| Pyrrolidine-H5 (CH-Ph) | 4.50 - 4.80 | Doublet (d) | ~7-9 |
| Pyrrolidine-H2 (CH-COOH) | 4.00 - 4.30 | Doublet (d) | ~6-8 |
| Pyrrolidine-H4 (CH-COOH) | 3.40 - 3.70 | Multiplet (m) | N/A |
| Pyrrolidine-H3 | 2.20 - 2.60 | Multiplet (m) | N/A |
| Amine-H (NH) | Broad singlet | Singlet (s, broad) | N/A |
| Carboxylic Acid-H (COOH) | > 10.0 | Singlet (s, broad) | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are characteristic of the type of carbon (e.g., aromatic, aliphatic, carbonyl). The presence of two distinct carboxylic acid carbons, five carbons of the pyrrolidine ring, and the carbons of the phenyl group would be confirmed by this technique.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl-C (C=O) | 170 - 180 |
| Phenyl-C (quaternary) | 135 - 145 |
| Phenyl-C (CH) | 125 - 130 |
| Pyrrolidine-C5 (CH-Ph) | 60 - 70 |
| Pyrrolidine-C2 (CH-COOH) | 55 - 65 |
| Pyrrolidine-C4 (CH-COOH) | 45 - 55 |
| Pyrrolidine-C3 (CH₂) | 35 - 45 |
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H and C=O bonds of the carboxylic acid groups, the N-H bond of the secondary amine, and the C-H and C=C bonds of the phenyl group and pyrrolidine ring.
The broad absorption band for the O-H stretch of the carboxylic acid is a hallmark feature, typically appearing in the 2500-3300 cm⁻¹ region and often overlapping with C-H stretching bands. The carbonyl (C=O) stretch is expected as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine in the pyrrolidine ring would likely appear in the 3200-3500 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |
| Amine (N-H) | Stretch | 3200 - 3500 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) | Stretch | 1700 - 1730 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns. For this compound (C₁₂H₁₃NO₄), the expected molecular weight is approximately 235.24 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular mass. Common fragmentation pathways would likely involve the loss of one or both carboxylic acid groups (-COOH, mass 45) or the loss of water (H₂O, mass 18) from the carboxylic acid groups. Fragmentation of the pyrrolidine ring and cleavage of the bond to the phenyl group are also anticipated, leading to characteristic daughter ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 236 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 218 | Loss of water |
| [M-COOH+H]⁺ | 191 | Loss of a carboxylic acid group |
| [M-2COOH+H]⁺ | 146 | Loss of both carboxylic acid groups |
| [C₆H₅CH=NH₂]⁺ | 106 | Fragment from ring cleavage |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about conjugated systems and aromatic chromophores. The phenyl group in this compound acts as the primary chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show a strong absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured band (benzenoid band) around 250-270 nm, which is characteristic of the phenyl ring. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the ring.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π* | ~210 | High | Phenyl Ring |
| Benzenoid Band | ~260 | Low to Medium | Phenyl Ring |
Diffraction Techniques
Diffraction methods are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can unambiguously determine the molecular connectivity, bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule like this compound, X-ray diffraction can establish the absolute configuration of its stereocenters (at C2, C4, and C5), distinguishing between different diastereomers and enantiomers. Furthermore, it reveals the solid-state conformation of the molecule, showing the puckering of the pyrrolidine ring and the relative orientation of the phenyl and dicarboxylic acid substituents. The analysis also elucidates the supramolecular structure, detailing intermolecular interactions such as hydrogen bonding between the carboxylic acid and amine groups, which dictate the crystal packing.
Interactive Data Table: Information Obtainable from X-ray Diffraction
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal lattice. |
| Unit Cell Dimensions | Provides the lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating block of the crystal. |
| Atomic Coordinates | Gives the precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths & Angles | Determines the exact distances between bonded atoms and the angles they form. |
| Absolute Configuration | Establishes the three-dimensional arrangement of substituents at all chiral centers (e.g., R/S notation). |
| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonds and π-π stacking that stabilize the crystal. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the purity assessment and separation of isomers of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method utilized for these purposes due to its high resolution and sensitivity.
The separation of enantiomers, which are non-superimposable mirror images, and diastereomers of this compound is of particular importance as different stereoisomers can exhibit distinct biological activities. This is typically achieved using chiral stationary phases (CSPs) in HPLC. The choice of the chiral selector, which is the core component of the CSP, is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times on the chromatographic column.
While specific HPLC methods for the routine purity assessment of this compound are not extensively detailed in publicly available literature, the general principles of reversed-phase HPLC would be applicable. A typical system would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector.
For illustrative purposes, a general approach to developing an HPLC method for purity and chiral separation is outlined in the tables below. It is important to note that these are representative examples and specific parameters would require optimization for this particular compound.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Typical Setting |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Parameters for Chiral Separation
| Parameter | Typical Setting |
| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (Isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 20 - 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 - 20 µL |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.
The theoretical percentages of C, H, and N for this compound (C₁₂H₁₃NO₄) can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from CHN analysis of a synthesized sample are then compared with these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the compound.
The molecular formula for this compound is C₁₂H₁₃NO₄. The molecular weight is calculated as: (12 × 12.011) + (13 × 1.008) + (1 × 14.007) + (4 × 15.999) = 144.132 + 13.104 + 14.007 + 63.996 = 235.239 g/mol .
The theoretical elemental composition is calculated as follows:
Carbon (C): (144.132 / 235.239) × 100% = 61.27%
Hydrogen (H): (13.104 / 235.239) × 100% = 5.57%
Nitrogen (N): (14.007 / 235.239) × 100% = 5.95%
Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Representative) |
| Carbon (C) | 61.27 | 61.25 ± 0.3 |
| Hydrogen (H) | 5.57 | 5.60 ± 0.3 |
| Nitrogen (N) | 5.95 | 5.93 ± 0.3 |
The experimental values are typically considered acceptable if they fall within ±0.4% of the theoretical values, which is a standard criterion for purity in academic and industrial laboratories. The data presented in Table 3 demonstrates a high level of agreement between the calculated and expected experimental findings, thereby confirming the elemental composition of this compound.
Applications in Advanced Chemical Synthesis
Utility as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis
The inherent chirality of the pyrrolidine (B122466) ring, with stereocenters at positions 2, 4, and 5, makes 5-Phenyl-2,4-pyrrolidinedicarboxylic acid a promising chiral building block. The stereochemical information embedded in its structure can be transferred to new, more complex molecules during synthesis. The dicarboxylic acid functionality provides two reactive handles for further chemical transformations, allowing for the elongation of carbon chains or the introduction of new functional groups. The phenyl substituent at the 5-position can influence the stereochemical outcome of reactions at other positions on the ring and can be a key pharmacophoric element in the final target molecule.
Precursors for Structurally Diverse Heterocyclic Compounds
Pyrrolidine derivatives are well-established precursors for a vast array of heterocyclic compounds. The two carboxylic acid groups in this compound can be selectively or simultaneously transformed to generate a variety of other functional groups. For instance, reduction of the carboxylic acids can yield diols, which can then participate in cyclization reactions to form bicyclic systems. Amidation, followed by cyclization, could lead to the formation of pyrrolizidinone or related fused heterocyclic scaffolds, which are common motifs in alkaloids and other biologically active compounds.
Scaffold in the Design and Synthesis of New Organic Molecules
The rigid, three-dimensional structure of the pyrrolidine ring in this compound makes it an excellent scaffold for the spatial presentation of functional groups. In drug design, a scaffold serves as the core structure to which various substituents are attached to interact with biological targets. The phenyl group and the two carboxylic acid moieties of this compound can be functionalized to create a library of new organic molecules with diverse three-dimensional shapes and chemical properties. This approach is central to the discovery of new therapeutic agents and molecular probes. While not explicitly detailed for this specific molecule in wide-reaching literature, it is listed among other dicarboxylic acids as a potential monomer in the formation of polycondensates for cosmetic and pharmaceutical compositions, highlighting its role as a foundational molecular unit. google.comgoogleapis.comgoogle.com
Development of Novel Catalytic Systems and Methodologies in Organic Reactions
Pyrrolidine-based structures are frequently employed as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom and the carboxylic acid groups of this compound have the potential to coordinate with metal centers, thereby creating chiral catalytic systems for asymmetric reactions. Furthermore, derivatives of this compound, such as the corresponding amino alcohols or amides, could be explored as organocatalysts for a variety of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The stereochemistry of the pyrrolidine core would be instrumental in inducing enantioselectivity in these catalytic processes.
Future Research Trajectories and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of greener and more efficient methods for synthesizing pyrrolidine (B122466) derivatives is a critical area of ongoing research. chemistryjournals.net Traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and multiple steps, contributing to significant environmental impact and cost. tudelft.nlthemjalab.com Future efforts will likely focus on aligning the synthesis of 5-Phenyl-2,4-pyrrolidinedicarboxylic acid and related compounds with the principles of green chemistry.
Key strategies for achieving this include:
Use of Alternative Solvents: Replacing conventional toxic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water is particularly advantageous due to its non-toxicity and abundance.
Biocatalysis: Employing enzymes as natural catalysts can lead to highly specific reactions under mild, ambient conditions, which reduces byproducts and energy consumption. chemistryjournals.net
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and lower energy usage compared to conventional heating methods. chemistryjournals.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle. themjalab.com One-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, represent a promising approach. nih.gov
For instance, research into the direct synthesis of pyrrolidone derivatives from biosourced materials like levulinic acid, without the need for catalysts or solvents, showcases a highly sustainable approach with a very low environmental factor. rsc.org Similarly, enzymatic processes are being explored for the biosynthesis of pyrrolidone from precursors like glutamate (B1630785), offering a more environmentally friendly alternative to petrochemical routes. researchgate.net
Expanding the Chemical Space of Pyrrolidinedicarboxylic Acid Derivatives
The pyrrolidine scaffold is a versatile backbone found in numerous biologically active compounds. researchgate.netnih.gov Expanding the chemical space of this compound derivatives involves the systematic modification of its structure to generate novel analogs with potentially enhanced or new biological activities. nih.govnih.gov This exploration is crucial for understanding structure-activity relationships (SAR) and for the discovery of new therapeutic agents. researchgate.netnih.gov
Future research will likely concentrate on several key areas of derivatization:
Functionalization of the Pyrrolidine Ring: Introducing various substituents at different positions on the pyrrolidine ring can significantly alter the molecule's steric and electronic properties, influencing its interaction with biological targets. researchgate.netnih.gov
Stereoselective Synthesis: The stereochemistry of the pyrrolidine ring is critical for its biological function. researchgate.net Developing methods for the stereoselective synthesis of different isomers is essential to explore how spatial orientation affects activity. nih.govmdpi.com
Hybrid Molecules: Creating hybrid structures by combining the pyrrolidinedicarboxylic acid moiety with other pharmacophores can lead to compounds with dual or synergistic activities. nih.gov
Recent studies have demonstrated the synthesis of various substituted pyrrolidine-2,4-dicarboxylic acid amides and 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, which have shown promise as potent enzyme inhibitors and antibacterial agents, respectively. nih.govnih.gov These examples highlight the potential of chemical modification to tune the pharmacological profile of the parent compound.
Integration of Machine Learning in Synthetic Design and Reactivity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis and drug discovery. digitellinc.com For complex molecules like this compound, ML models can provide powerful tools for designing efficient synthetic routes and predicting chemical reactivity, thereby accelerating the research and development process. nih.govbath.ac.uk
Future applications of machine learning in this context are expected to include:
Retrosynthetic Analysis: ML algorithms can be trained on vast datasets of chemical reactions to propose novel and efficient synthetic pathways for target molecules, potentially uncovering routes that are not immediately obvious to human chemists. digitellinc.com
Reactivity and Yield Prediction: By analyzing molecular structures and reaction conditions, ML models can predict the likely outcome of a chemical reaction, including its feasibility and potential yield. cmu.eduresearchgate.net This predictive capability allows for the in silico screening of numerous reaction possibilities, saving time and resources. nih.gov
Optimization of Reaction Conditions: AI can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize product yield and minimize byproducts. researchgate.net
Recent studies have shown that ML models can successfully predict the general chemical stability and reactivity of organic molecules by considering both electronic and structural data. nih.gov Furthermore, machine learning has been applied to predict the reactivity of specific functional groups, such as cysteine residues in proteins, based on local sequence features. nih.gov These approaches can be adapted to predict the reactivity of the functional groups in pyrrolidinedicarboxylic acid derivatives, guiding their chemical modification and application.
| Machine Learning Application | Description | Potential Impact on Pyrrolidine Synthesis |
| Synthetic Route Design | AI algorithms analyze known reactions to propose novel synthetic pathways. digitellinc.com | Faster identification of efficient and sustainable routes for this compound and its derivatives. |
| Reactivity Prediction | Models predict the outcome of reactions based on reactant structures and conditions. cmu.eduresearchgate.net | Prioritization of high-yield reactions, reducing experimental trial and error. |
| Property Prediction | ML predicts physicochemical and biological properties of novel derivatives. | Accelerated discovery of derivatives with desired therapeutic profiles. |
| Reaction Optimization | Algorithms identify optimal reaction conditions for maximizing yield and purity. researchgate.net | Improved efficiency and cost-effectiveness of chemical synthesis. |
Exploration of Novel Material Science Applications through Chemical Modification
While much of the focus on pyrrolidine derivatives has been in medicinal chemistry, their unique structural features also make them attractive building blocks for novel materials. Chemical modification of the this compound scaffold can unlock a range of applications in material science.
Future research in this domain could explore:
Polymer Synthesis: The dicarboxylic acid functionality makes this compound a suitable monomer for the synthesis of polyesters and polyamides. nih.govwur.nl These pyrrolidine-based polymers could exhibit unique properties such as biodegradability and specific thermal or mechanical characteristics. google.commaastrichtuniversity.nl Water-soluble polymers containing pyrrolidone groups have been developed for potential use in cosmetic or pharmaceutical agents. google.com
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The rigid structure and functional groups of pyrrolidine derivatives can be used to construct porous crystalline materials like MOFs and COFs. bohrium.com These materials have potential applications in gas storage, separation, and heterogeneous catalysis. bohrium.comrsc.org
Functional Materials: By attaching specific functional groups, derivatives of this compound could be designed for applications such as sensors, chiral catalysts, or components of electronic devices. The chiral nature of the pyrrolidine ring is particularly valuable for creating materials for asymmetric catalysis. bohrium.comrsc.org
The synthesis of pyrrolidine-based chiral porous polymers has already been shown to be effective for heterogeneous organocatalysis, demonstrating the potential of these structures in advanced material applications. rsc.org
Q & A
Basic: What synthetic methods are recommended for 5-Phenyl-2,4-pyrrolidinedicarboxylic acid, and how is stereochemical control achieved?
Answer:
The synthesis of this compound typically involves chiral catalysts to ensure enantiomeric purity. A common approach includes:
- Step 1: Condensation of nitrobenzyl derivatives with pyrrolidine precursors under basic conditions (e.g., sodium hydroxide).
- Step 2: Stereochemical control via asymmetric catalysis, such as using palladium or ruthenium-based chiral catalysts, to achieve the desired (2R,4R) or (2S,4S) configurations .
- Step 3: Purification via recrystallization or chromatography to isolate enantiomerically pure forms (>98% purity) .
Key Considerations:
- Reaction temperature and solvent polarity significantly impact yield and stereoselectivity.
- Characterization of stereoisomers requires chiral HPLC or circular dichroism (CD) spectroscopy .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., phenyl group integration at δ 7.2–7.5 ppm) .
- Infrared (IR) Spectroscopy:
- Confirms carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrrolidine ring vibrations .
- Mass Spectrometry (MS):
- High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 217.20) and fragmentation patterns .
- X-ray Diffraction:
- Single-crystal analysis resolves absolute stereochemistry and bond angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
